molecular formula C18H16N4OS B2413207 2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1707372-53-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2413207
CAS No.: 1707372-53-9
M. Wt: 336.41
InChI Key: HZHCYBPREBGNFS-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications

Hybrid Compound Synthesis

A hybrid compound structurally similar to the one , 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, has been synthesized. It promises significant biological activity and has been characterized by various spectroscopic methods including 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis (Noh, Kim, & Song, 2020).

Antimicrobial Activity

Compounds structurally related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, especially those containing the 3,5-dimethyl-1H-pyrazol-1-yl moiety, have shown pronounced antimicrobial properties. The presence of this moiety has been pivotal in manifesting antimicrobial activity (Sirakanyan et al., 2021).

Synthesis of Novel Compounds

Novel compounds with the structure (1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives have been synthesized. Their chemical structures were determined by NMR, IR, MS spectrometry, and CHN analyses, demonstrating the versatility of this chemical framework in synthesizing a variety of derivatives (Mabkhot et al., 2015).

Biological Screening

A series of novel derivatives of this compound were synthesized and subjected to biological screening. These compounds showed promising anti-bacterial and anti-fungal activities, with some demonstrating significant activity comparable to standard drugs (Prabhakar et al., 2016).

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-10-4-6-13(7-5-10)14-9-24-16-15(14)19-18(20-17(16)23)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHCYBPREBGNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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